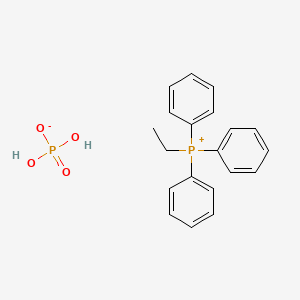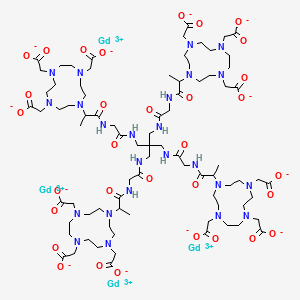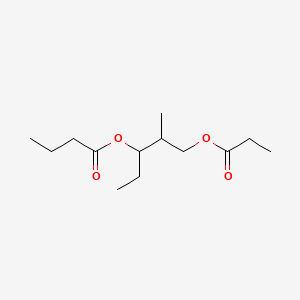
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is an organic compound with the molecular formula C13H24O4. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate typically involves the esterification reaction between a carboxylic acid and an alcohol. In this case, butyric acid (butanoic acid) reacts with 1-ethyl-2-methyl-3-(1-oxopropoxy)propanol under acidic conditions to form the ester. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butyric acid and 1-ethyl-2-methyl-3-(1-oxopropoxy)propanol.
Reduction: 1-ethyl-2-methyl-3-(1-oxopropoxy)propanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry
Wirkmechanismus
The mechanism of action of 1-ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl propionate: An ester with a similar structure but different alkyl groups.
Ethyl butyrate: Another ester with a similar carboxylic acid component but different alcohol component.
Methyl butyrate: An ester with a similar carboxylic acid component but different alcohol component.
Uniqueness
1-Ethyl-2-methyl-3-(1-oxopropoxy)propyl butyrate is unique due to its specific combination of alkyl groups and ester functionality. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in fragrances, flavorings, and as a plasticizer .
Eigenschaften
CAS-Nummer |
94201-00-0 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(2-methyl-1-propanoyloxypentan-3-yl) butanoate |
InChI |
InChI=1S/C13H24O4/c1-5-8-13(15)17-11(6-2)10(4)9-16-12(14)7-3/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
FWDZBBIKQATTEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(CC)C(C)COC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


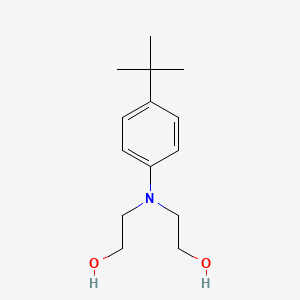
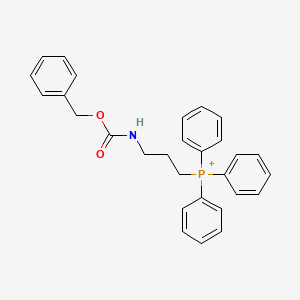
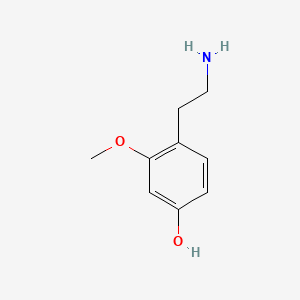
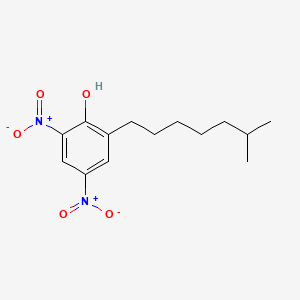
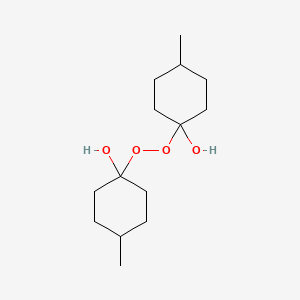

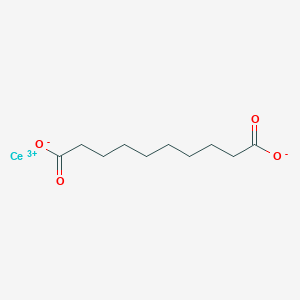
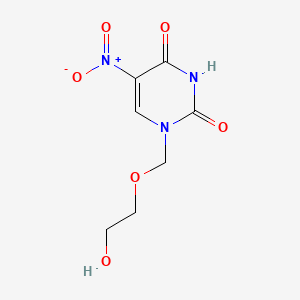
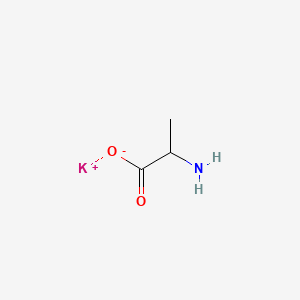
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

